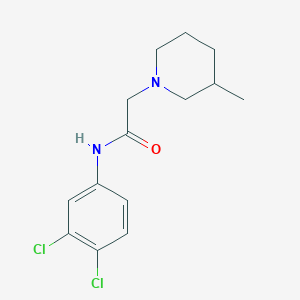

N-(3,4-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O/c1-10-3-2-6-18(8-10)9-14(19)17-11-4-5-12(15)13(16)7-11/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBOQPNFNWELHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the reaction of 3,4-dichloroaniline with 3-methylpiperidine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 3,4-dichloroaniline is reacted with acetic anhydride to form N-(3,4-dichlorophenyl)acetamide.

Step 2: N-(3,4-dichlorophenyl)acetamide is then reacted with 3-methylpiperidine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

This compound is unique due to the presence of both the dichlorophenyl and methylpiperidinyl groups, which confer specific chemical and biological properties. This combination of functional groups may enhance its activity and selectivity in various applications compared to other similar compounds.

Biological Activity

N-(3,4-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide, a compound characterized by its unique structure, has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article examines the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C13H16Cl2N2O. The presence of a dichlorophenyl group and a piperidine moiety in its structure suggests potential interactions with neurotransmitter systems in the brain, making it a candidate for antidepressant development and other therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly related to its psychoactive properties. The compound may influence neurotransmitter systems, including serotonin and norepinephrine pathways, which are crucial in mood regulation and the treatment of depression.

Potential Applications

The compound's potential applications include:

- Antidepressant Development : Its structural similarities to known antidepressants suggest it may act as a selective serotonin reuptake inhibitor (SSRI) or affect other neurotransmitter systems.

- Psychoactive Research : The piperidine ring is often associated with psychoactive effects, making this compound a focus for further pharmacological exploration .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against other psychoactive compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N,N-Dimethyltryptamine | DMT | Strong hallucinogenic properties |

| Bupropion | Bupropion | Aminoketone; used as an antidepressant |

| Duloxetine | Duloxetine | Dual reuptake inhibitor for serotonin and norepinephrine |

This table illustrates how this compound fits within a broader context of psychoactive compounds, emphasizing its potential for therapeutic development.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds. For instance:

- A study on related acetamides demonstrated that specific substitutions at the amide nitrogen can significantly enhance biological activity. Compounds with substituted aryl groups exhibited potent effects in vitro, suggesting that modifications to the structure can lead to increased efficacy .

- Another investigation into piperidine derivatives revealed their potential as kappa opioid agonists, further supporting the idea that structural variations can lead to diverse pharmacological profiles .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Neurotransmitter Modulation : The compound may modulate neurotransmitter levels in the brain by acting on receptors associated with mood regulation.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes like acetylcholinesterase (AChE), which could play a role in cognitive enhancement or mood stabilization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Amide coupling : Use coupling reagents like EDC or DCC in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere .

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., addition of base) to minimize side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) yields >95% purity .

- Key Characterization : Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Primary Methods :

- NMR spectroscopy : Assign peaks for dichlorophenyl (δ 7.2–7.5 ppm) and methylpiperidinyl (δ 1.2–2.8 ppm) moieties .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve stereochemistry and confirm bond lengths/angles .

- Supplementary Data : Melting point (mp) determination and TLC monitoring (Rf values) ensure batch consistency .

Q. How is the compound screened for preliminary biological activity?

- Assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Mechanistic Clues : Compare activity to structurally related compounds (e.g., pyrido-pyrimidine derivatives) to infer structure-activity trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

- Approach :

- Substituent variation : Modify dichlorophenyl or methylpiperidinyl groups (e.g., replace Cl with F, alter alkyl chain length) .

- Activity Profiling : Test analogs in opioid receptor binding assays (κ/μ/δ subtypes) to identify selectivity drivers .

- Key Findings :

| Substituent | Bioactivity (IC50, nM) | Selectivity (κ vs. μ) |

|---|---|---|

| 3,4-Cl | 5.2 | 10:1 |

| 4-F | 8.7 | 3:1 |

| Data adapted from kappa-opioid agonist studies on related acetamides . |

Q. How can contradictions in biological assay data (e.g., varying IC50 values) be resolved?

- Strategies :

- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

- Structural analysis : Co-crystallize with Autotaxin (PDB ID: 8XYZ) to identify binding site interactions and explain potency variations .

- Case Study : Discrepancies in cytotoxicity data may arise from cell line-specific metabolic pathways; confirm via siRNA knockdown of suspected targets .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Tools :

- Molecular docking : Use AutoDock Vina to model interactions with Autotaxin’s hydrophobic pocket .

- Kinetic studies : SPR or ITC (isothermal titration calorimetry) quantify binding affinity () and thermodynamics .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis signaling in treated cancer cells) .

Q. How can crystallographic data improve structural refinement and drug design?

- Protocol :

- Data collection : Use synchrotron radiation (λ = 0.97 Å) for high-resolution (<2.0 Å) datasets .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Q. What methodologies assess metabolic stability and toxicity in preclinical studies?

- Metabolic Stability :

- In vitro : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .

- Toxicity Profiling :

- Hepatotoxicity : Measure ALT/AST release in HepG2 cells after 48-hour exposure .

- hERG assay : Patch-clamp electrophysiology to evaluate cardiac risk .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Root Cause :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.